molecular formula C22H22ClN5O2S B2957740 1-(5-(4-(4-Chlorophenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea CAS No. 941974-91-0

1-(5-(4-(4-Chlorophenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea

Cat. No.: B2957740
CAS No.: 941974-91-0
M. Wt: 455.96
InChI Key: XMFDMGCJWWANRD-UHFFFAOYSA-N
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Description

1-(5-(4-(4-Chlorophenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea is a useful research compound. Its molecular formula is C22H22ClN5O2S and its molecular weight is 455.96. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the H1 receptors . These receptors are known to interact with histamine, a compound that plays a significant role in allergic reactions . When an allergen enters the body, it triggers the release of histamine, which then binds to H1 receptors and causes symptoms of allergies .

Mode of Action

This compound acts as an antagonist to the H1 receptors . It has a higher affinity for these receptors than histamine, meaning it can effectively block histamine from binding to the receptors . By doing so, it prevents the allergic reaction that would normally occur when histamine binds to the H1 receptors .

Biochemical Pathways

The compound’s action on the H1 receptors affects the histamine pathway . Normally, when histamine binds to the H1 receptors, it triggers a cascade of biochemical reactions that lead to the symptoms of an allergic reaction . By blocking the binding of histamine to the receptors, the compound prevents this cascade from occurring, thereby inhibiting the allergic reaction .

Pharmacokinetics

Similar compounds have been shown to exhibit good bioavailability

Result of Action

The result of the compound’s action is a significant reduction in the symptoms of allergic reactions . In particular, it has been shown to have potent effects against allergic asthma and allergic itching . Some derivatives of this compound have even been found to have stronger potency against these conditions than levocetirizine, a commonly used antihistamine .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect the compound’s ability to bind to the H1 receptors . Additionally, factors such as pH and temperature can potentially affect the compound’s stability

Properties

IUPAC Name

1-[5-[4-(4-chlorophenyl)piperazine-1-carbonyl]-4-methyl-1,3-thiazol-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O2S/c1-15-19(31-22(24-15)26-21(30)25-17-5-3-2-4-6-17)20(29)28-13-11-27(12-14-28)18-9-7-16(23)8-10-18/h2-10H,11-14H2,1H3,(H2,24,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFDMGCJWWANRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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